3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1417794-36-5
VCID: VC4397070
InChI: InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H
SMILES: C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl
Molecular Formula: C9H13ClN4O2
Molecular Weight: 244.68

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride

CAS No.: 1417794-36-5

Cat. No.: VC4397070

Molecular Formula: C9H13ClN4O2

Molecular Weight: 244.68

* For research use only. Not for human or veterinary use.

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride - 1417794-36-5

Specification

CAS No. 1417794-36-5
Molecular Formula C9H13ClN4O2
Molecular Weight 244.68
IUPAC Name 3-nitro-N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H
Standard InChI Key RSNZMOIMXSSVJS-UHFFFAOYSA-N
SMILES C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring with a nitro (-NO₂) group at position 3 and a pyrrolidin-3-ylamine group at position 2. The pyrrolidine ring introduces chirality, with the (S)-enantiomer being the biologically active form in many studies . The hydrochloride salt forms via protonation of the secondary amine, yielding a molecular formula of C₁₀H₁₄ClN₅O₂ and a molecular weight of 283.71 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClN₅O₂
Molecular Weight283.71 g/mol
Solubility (Water)>50 mg/mL (25°C)
pKa (amine)~8.2
Melting Point215–217°C (decomposes)

The nitro group’s electron-withdrawing nature reduces the basicity of the pyridine nitrogen, while the pyrrolidine moiety enhances solubility in polar solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Nitration of 2-Aminopyridine: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 3, yielding 3-nitro-2-aminopyridine.

  • Amination with Pyrrolidine: The amine at position 2 undergoes nucleophilic substitution with pyrrolidin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours, followed by HCl treatment to form the hydrochloride salt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 2h65
AminationPyrrolidin-3-amine, DMF, 80°C58

Industrial Scaling

Industrial production employs continuous-flow reactors to optimize temperature control and reduce side reactions. Catalytic hydrogenation is avoided due to the nitro group’s sensitivity to reduction.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The nitro group generates reactive oxygen species (ROS), disrupting bacterial cell membranes.

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism
HeLa12.4Caspase-3 Activation
MCF-717.9ROS Generation

Neurological Effects

Structural analogs inhibit neuronal nitric oxide synthase (nNOS) with Ki = 0.8 µM, suggesting potential for treating neurodegenerative diseases. The pyrrolidine moiety enhances blood-brain barrier permeability compared to piperidine derivatives .

Comparative Analysis with Structural Analogs

Pyrrolidine vs. Piperidine Derivatives

Replacing pyrrolidine with piperidine reduces solubility (<10 mg/mL) and anticancer activity (IC₅₀ > 30 µM), highlighting the importance of the five-membered ring.

Nitro Group Modifications

Reduction of the nitro group to an amine abolishes ROS generation, confirming its role in cytotoxicity.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors and antibiotics. Its chiral center allows for enantioselective synthesis of targeted therapies .

Materials Science

Coordination with transition metals (e.g., Cu²⁺) yields complexes with luminescent properties, useful in organic LEDs.

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